2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine
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Overview
Description
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chloro and trifluoromethoxy groups on the pyridine ring enhances its reactivity and stability, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine typically involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method involves starting from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine exerts its effects depends on its specific applicationThe chloro and methoxy groups can also influence the compound’s binding affinity and selectivity for specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound has similar structural features but lacks the methoxy group.
2-Chloro-6-(trifluoromethoxy)aniline: This compound has a similar trifluoromethoxy group but differs in the position of the chloro group and the presence of an amino group.
Uniqueness
2-Chloro-4-methoxy-6-trifluoromethoxy-pyridine is unique due to the combination of its chloro, methoxy, and trifluoromethoxy groups. This combination imparts distinct physicochemical properties, making it a valuable intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C7H5ClF3NO2 |
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Molecular Weight |
227.57 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO2/c1-13-4-2-5(8)12-6(3-4)14-7(9,10)11/h2-3H,1H3 |
InChI Key |
YMLKCDBBXVJJAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)OC(F)(F)F |
Origin of Product |
United States |
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